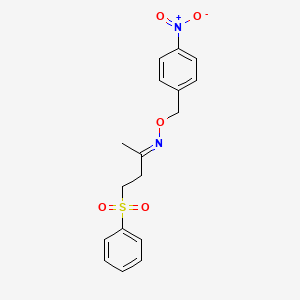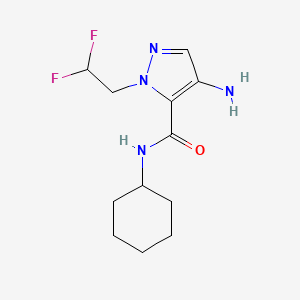
4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime” is an organic compound containing a phenylsulfonyl group, a butanone group, a nitrobenzyl group, and an oxime group . These groups are common in organic chemistry and are often involved in various chemical reactions .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through reactions involving the corresponding aldehydes or ketones . For example, oximes are typically synthesized from the reaction of an aldehyde or ketone with hydroxylamine .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The phenylsulfonyl and nitrobenzyl groups are aromatic, while the butanone and oxime groups contain carbonyl functionalities .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The oxime group, for example, can undergo tautomerization to form a nitroso compound . The nitro group in the nitrobenzyl moiety could potentially undergo reduction to form an amine .Aplicaciones Científicas De Investigación
Biocatalytic Reductive Amination
This compound could potentially be used in biocatalytic reductive amination processes . Biocatalytic reductive amination is a process where enzymes are used to convert carbonyl compounds (like aldehydes and ketones) into amines. This process is important in the production of pharmaceuticals and fine chemicals .
Polymer and Materials Science
The o-nitrobenzyl group in this compound is frequently utilized in polymer and materials science . It can be used in the creation of photodegradable hydrogels and for side chain functionalization in (block) copolymers .
Thin Film Patterning
The o-nitrobenzyl group in this compound can also be used for thin film patterning . This is a process used in various industries, including electronics and materials manufacturing, to create patterns on a substrate.
Self-Assembled Monolayers
This compound can be used in the creation of self-assembled monolayers . These are structures where molecules organize themselves into a well-defined arrangement on a surface. This has applications in areas like sensor technology, corrosion protection, and nanotechnology .
Photocleavable Bioconjugates
The compound can be used in the creation of photocleavable bioconjugates . These are molecules that can be broken apart by light, which has applications in areas like drug delivery and biological research .
Synthesis of Benzofuran Derivatives
The compound can be used in the synthesis of benzofuran derivatives . Benzofurans are important heterocyclic compounds that are used as key structural subunits in naturally occurring compounds that exhibit remarkable biological activities .
Safety and Hazards
Propiedades
IUPAC Name |
(E)-4-(benzenesulfonyl)-N-[(4-nitrophenyl)methoxy]butan-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-14(11-12-25(22,23)17-5-3-2-4-6-17)18-24-13-15-7-9-16(10-8-15)19(20)21/h2-10H,11-13H2,1H3/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXLFWAGXWJCPM-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=C(C=C1)[N+](=O)[O-])CCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=CC=C(C=C1)[N+](=O)[O-])/CCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(E)-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2644172.png)

![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-methyl-3-phenylprop-2-en-1-one](/img/structure/B2644175.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2644178.png)

![N-(3-chlorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2644181.png)
![2H,3H,4H,5H,5aH,6H,10bH-indeno[1,2-b][1,4]oxazepine hydrochloride](/img/structure/B2644183.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2644186.png)



![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2644190.png)
